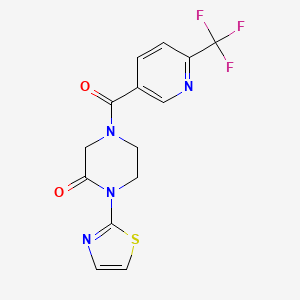

![molecular formula C13H9ClF3NO2S B2739804 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 107491-59-8](/img/structure/B2739804.png)

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (4-Cl-TFPBS) is an organic compound with a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and easily synthesized compound with a range of interesting properties and applications.

Wissenschaftliche Forschungsanwendungen

Progesterone Receptor Antagonists Development

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists highlights a significant area of research. Progesterone receptors play vital roles in various physiological systems, including the female reproductive system. These antagonists are being investigated for potential treatments of diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. The benzenesulfonanilide skeleton has emerged as a novel scaffold for PR antagonists, with 3-trifluoromethyl derivative showing potent PR-antagonistic activity, high binding affinity for PR, and selectivity over the androgen receptor (AR) (Yamada et al., 2016).

Enzyme Inhibition and Antioxidant Potential

Another study synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, investigating their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside their antioxidant properties. Compounds exhibited significant inhibition, demonstrating potential in therapeutic applications related to enzyme inhibition and antioxidant activity (Kausar et al., 2019).

Anticancer Activity

Research into benzenesulfonamides bearing oxadiazole moieties has uncovered compounds with promising antimicrobial and anti-HIV activities. This includes novel primary and secondary benzenesulfonamides, indicating a fruitful direction for developing new treatments targeting cancer and HIV (Iqbal et al., 2006).

Metabolic Studies and Herbicide Selectivity

The metabolism of chlorsulfuron, a derivative, by plants shows the biological basis for the selectivity of this new herbicide for cereals. The ability of certain plants to metabolize chlorsulfuron into inactive products explains its selectivity, offering insights into the development of selective herbicides with minimal environmental impact (Sweetser et al., 1982).

Chemosensing Applications

The compound has been explored for its potential in chemosensing, particularly for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This research demonstrates the utility of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide derivatives in environmental monitoring and bioimaging applications, showcasing the versatility of sulfonamide-based compounds in chemosensing technologies (Ravichandiran et al., 2020).

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCQGJGRGGRXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)

![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)